molecular formula C12H11N5 B189772 3-Benzyladenine CAS No. 7280-81-1

3-Benzyladenine

Cat. No. B189772
CAS RN: 7280-81-1
M. Wt: 225.25 g/mol
InChI Key: ZRRXJVVXTVXDII-UHFFFAOYSA-N
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Description

3-Benzyladenine (BA) is a synthetic cytokinin that promotes cell division and has a wide range of effects on plant growth and development . It is often used in plant tissue culture for micropropagation .


Synthesis Analysis

The synthesis of 3-Benzyladenine involves the reaction between two aldehydes, catalyzed by a cyanide ion . The key step is the deprotonation of the cyanohydrin intermediate, which changes the polarity of the aldehyde .


Molecular Structure Analysis

The molecular formula of 3-Benzyladenine is C12H11N5 . It is a stable compound with a molar mass of 225.25 g/mol . The structure was characterized by X-ray diffraction analysis .


Chemical Reactions Analysis

The benzoin reaction is a cyanide ion-catalyzed reaction between two aldehydes . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde .


Physical And Chemical Properties Analysis

3-Benzyladenine is a solid compound at room temperature . It has a molar mass of 225.25 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

  • Horticultural Applications : Dale et al. (1996) found that 3-Benzyladenine, when combined with gibberellic acid, significantly increases runner production in day-neutral strawberries. This suggests its potential in improving strawberry cultivation practices (Dale, Elfving, & Chandler, 1996).

  • Synthesis for Biochemical Research : Hosmane and Sun (1999) developed an improved synthesis method for 9-Benzyladenine, highlighting its importance as a heterocyclic analogue of adenosine for nucleic acids research (Hosmane & Sun, 1999).

  • Micropropagation Industry : In the micropropagation industry, 3-Benzyladenine is widely used due to its effectiveness and affordability. Bairu et al. (2007) explored its use in propagating Aloe polyphylla, an endangered medicinal plant, comparing it with other cytokinins (Bairu, Stirk, Doležal, & Staden, 2007).

  • Post-Harvest Applications : Salunkhe, Dhaliwal, and Boe (1962) investigated 3-Benzyladenine as a senescence inhibitor for horticultural crops, suggesting its potential in extending the storage life of fruits and vegetables (Salunkhe, Dhaliwal, & Boe, 1962).

  • Floral Longevity : Asil and Karimi (2010) demonstrated that 3-Benzyladenine extends the vase life of cut Eustoma flowers by delaying ethylene production, a key factor in flower senescence (Asil & Karimi, 2010).

  • Vegetative Propagation : Cohen (1978) found that foliar applications of 3-Benzyladenine increased bud development in dwarf shoots of Pinus strobus L., highlighting its role in vegetative propagation (Cohen, 1978).

  • Orchard Fruit Growing : Bubán (2000) reviewed the use of 3-Benzyladenine in orchard fruit growing, emphasizing its low environmental risk and effectiveness in enhancing crop potential and fruit size (Bubán, 2000).

  • Defense System Activity in Plants : Hu et al. (2020) showed that exogenous 3-Benzyladenine improves the defense system activity of waterlogged summer maize, suggesting its role in enhancing plant resilience under stress conditions (Hu, Ren, Dong, Liu, Zhao, & Zhang, 2020).

Mechanism of Action

Target of Action

3-Benzyladenine primarily targets the cytokinin-binding receptors in plants . These receptors play a crucial role in transducing cytokinin signals across the membrane, which are essential for various physiological processes in plants .

Mode of Action

3-Benzyladenine interacts with its targets by binding to the cytokinin receptors, thereby stimulating protein biosynthesis and generally increasing cell division . This interaction leads to enhanced plant growth, improved fruit quality, and increased resistance to various forms of abiotic stress .

Biochemical Pathways

The compound affects the cytokinin signaling pathway, which plays a pivotal role in plant growth and development . It stimulates key physiological and biochemical processes such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

Pharmacokinetics

This absorption rate is considerably larger than penetration through either the abaxial or adaxial leaf surface .

Result of Action

3-Benzyladenine has several effects at the molecular and cellular levels. It increases fruit size independent of its effects on reducing crop load . It also reduces fruit flesh calcium only on treated fruit, and this response is inversely proportional to the increase in fruit size .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Benzyladenine. For instance, it has been found to be more effective when applied to the leaves of apple trees rather than the fruit . Moreover, it has been shown to enhance plant growth under waterlogging, a form of abiotic stress .

Safety and Hazards

3-Benzyladenine can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed and is suspected of damaging fertility or the unborn child . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

Research on 3-Benzyladenine is ongoing, with studies investigating its effects on various plant species and its potential uses in agriculture . Future research directions may include exploring its effects on different plant species, optimizing its use in plant tissue culture, and investigating its potential environmental impacts .

properties

IUPAC Name

3-benzyl-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJZYCFVITYHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223124
Record name 3-Benzyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyladenine

CAS RN

7280-81-1
Record name 3-Benzyladenine
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Record name 7280-81-1
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Record name 3-Benzyladenine
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Record name 3-Benzyladenine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Benzyladenine exert its effects on plant growth and development?

A1: While the precise mechanism remains under investigation, 3-Benzyladenine is known to mimic the action of natural cytokinins, hormones that regulate various plant processes. Research suggests that 3-Benzyladenine likely interacts with specific receptor proteins within plant cells, triggering a cascade of signaling events that influence gene expression and ultimately lead to changes in plant growth, development, and physiological responses. []

Q2: Can you provide specific examples of how 3-Benzyladenine affects plant morphology?

A2: 3-Benzyladenine has been shown to promote axillary bud break and shoot development in various plant species, including Alchemilla mollis [], Mandevilla sanderi [], and Amorpha fruticosa []. It can also influence leaf development, as observed in studies on Lilium cv. Arcachon, where it affected leaf morphology and anatomy. []

Q3: What is the molecular formula and weight of 3-Benzyladenine?

A3: 3-Benzyladenine has the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol.

Q4: Are there any characteristic spectroscopic features that can be used to identify 3-Benzyladenine?

A4: Yes, 1H and 13C NMR spectroscopy provides diagnostic correlations used to assign the chemical shifts for 3-Benzyladenine. Studies have confirmed that the solution structures in different solvents were consistent with the structure determined by X-ray crystallography. []

Q5: How does the performance of 3-Benzyladenine vary under different environmental conditions?

A5: The effectiveness of 3-Benzyladenine can be influenced by environmental factors such as temperature and light. For instance, in studies on Polygonatum multiflorum, the temperature during 3-Benzyladenine treatment and storage affected shoot longevity. []

Q6: Does 3-Benzyladenine exhibit any catalytic activity?

A6: Based on the provided research, 3-Benzyladenine is primarily studied for its plant growth-regulating properties and not for its catalytic activity.

Q7: Have computational methods been employed to study 3-Benzyladenine?

A7: Yes, computational chemistry has been used to predict 13C NMR chemical shifts for 3-Benzyladenine and other benzyladenine isomers. This computational data, generated using ADF software, helped confirm the NMR assignments and provided insights into the electronic structure of the molecule. []

Q8: How do structural modifications to the 3-Benzyladenine molecule impact its biological activity?

A8: Studies have shown that modifications to the adenine ring system can significantly alter the cytokinin activity of 3-Benzyladenine. For example, rearranging the benzyl group from the N3 to the N6 position of the adenine ring can lead to changes in cytokinin activity. [, ]

Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of 3-Benzyladenine?

A9: While the provided articles do not delve into specific formulation strategies for 3-Benzyladenine, they do highlight the importance of considering factors like temperature and solution composition when working with this compound. For example, in tissue culture applications, the choice of media components and culture conditions can affect the stability and effectiveness of 3-Benzyladenine. [, ]

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